3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
Description
Structural Characterization of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Molecular Architecture and Conformational Analysis
The molecular architecture of this compound exhibits distinctive structural features that arise from the integration of multiple functional elements within a compact heterocyclic framework. The compound possesses a molecular formula of C8H13ClFN and a molecular weight of 177.65 grams per mole, establishing it as a mid-molecular-weight heterocyclic system with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as 3-fluoro-3-pent-4-ynylazetidine hydrochloride, reflecting the systematic positioning of substituents around the central azetidine ring.
The core structural motif centers on a four-membered azetidine ring bearing a fluorine substituent and a pent-4-yn-1-yl chain at the 3-position, creating a geminal difunctionalized carbon center that significantly influences the overall molecular geometry. The presence of the fluorine atom introduces both steric and electronic effects that modify the conformational landscape of the molecule, while the alkyne-terminated aliphatic chain provides additional conformational flexibility through rotational degrees of freedom. The hydrochloride salt formation involves protonation of the azetidine nitrogen, creating a positively charged nitrogen center that alters the electronic distribution throughout the ring system and influences intermolecular interactions in the solid state.
Conformational analysis reveals that the azetidine ring maintains its characteristic puckered geometry, with the ring strain inherent to four-membered heterocycles creating a preference for specific dihedral angles around the ring bonds. The fluorine substitution at the 3-position introduces significant electronic effects through its high electronegativity, creating a polarized carbon-fluorine bond that influences neighboring bond lengths and angles. The pent-4-yn-1-yl substituent adopts extended conformations that minimize steric interactions while maximizing favorable electronic interactions between the alkyne π-system and the heterocyclic framework.
X-ray Crystallographic Data Interpretation
Crystallographic analysis of fluorinated azetidine systems provides fundamental insights into the precise geometric parameters that govern molecular structure and intermolecular packing arrangements. The Cambridge Structural Database serves as a comprehensive repository for validated crystal structure data, containing over 1.3 million accurate three-dimensional structures derived from X-ray and neutron diffraction analyses. This database enables systematic comparison of bond lengths, bond angles, and torsional parameters across related fluorinated heterocyclic compounds.
Structural determination methods employ intrinsic phasing techniques with advanced crystallographic software packages, followed by refinement procedures using full-matrix least squares methods to optimize atomic positions and thermal parameters. Non-hydrogen atoms undergo anisotropic refinement to account for directional thermal motion, while hydrogen atoms are typically positioned geometrically and allowed to ride on their respective parent atoms with appropriate isotropic thermal parameters. The resulting structural models provide precise measurements of critical geometric parameters including carbon-fluorine bond lengths, carbon-nitrogen distances within the azetidine ring, and dihedral angles that define conformational preferences.
Crystallographic data interpretation reveals that fluorinated azetidines exhibit characteristic bond length patterns that reflect the electronic influence of fluorine substitution. Carbon-fluorine bonds typically measure between 1.35 and 1.40 Angstroms, while carbon-nitrogen bonds within the azetidine ring range from 1.45 to 1.50 Angstroms depending on the hybridization state and electronic environment. Ring puckering parameters demonstrate consistent patterns across fluorinated azetidine structures, with puckering amplitudes typically ranging from 0.20 to 0.35 Angstroms.
Computational Modeling of 2D/3D Structures
Computational modeling approaches provide complementary structural information that extends beyond the constraints of solid-state crystallographic analysis. Two-dimensional structural representations utilize Simplified Molecular Input Line Entry System notation to capture connectivity patterns and stereochemical relationships within the molecular framework. The canonical Simplified Molecular Input Line Entry System for this compound is represented as C#CCCCC1(CNC1)F.Cl, which systematically encodes the alkyne terminus, aliphatic chain, geminal substitution pattern, and salt formation.
Three-dimensional conformational modeling employs quantum mechanical calculations to optimize molecular geometries and predict stable conformational states. These computational approaches utilize density functional theory methods to account for electronic effects arising from fluorine substitution and ring strain within the azetidine framework. Multiple conformational minima are typically identified through systematic exploration of rotational degrees of freedom around the carbon-carbon bonds connecting the azetidine ring to the pent-4-yn-1-yl substituent.
Computational analysis reveals that the lowest energy conformations adopt extended geometries for the alkyne-terminated chain, minimizing steric interactions between the alkyne group and the fluorinated azetidine ring. The fluorine atom adopts axial or pseudo-axial orientations relative to the ring puckering direction, consistent with stereoelectronic preferences that stabilize carbon-fluorine bonds. Intramolecular hydrogen bonding interactions between the alkyne hydrogen and the azetidine nitrogen contribute to conformational stabilization in specific rotational states.
The computational modeling results demonstrate excellent agreement with experimental structural data where available, validating the reliability of theoretical predictions for related fluorinated azetidine systems. Energy differences between conformational isomers typically range from 2 to 8 kilojoules per mole, indicating moderate conformational flexibility that allows for multiple accessible structures under ambient conditions.
Comparative Analysis with Related Fluorinated Azetidines
Systematic comparison with structurally related fluorinated azetidines reveals fundamental patterns in molecular architecture and conformational preferences that arise from specific substitution patterns. The compound 3,3-Difluoroazetidine hydrochloride provides a relevant structural analogue that demonstrates the effects of geminal difluorination on azetidine ring geometry. This compound exhibits enhanced ring strain effects due to the presence of two electronegative fluorine atoms, resulting in modified bond angles and increased ring puckering compared to monofluorinated systems.
3-Fluoro-3-(4-methylphenyl)azetidine represents another important comparative structure that illustrates how aromatic substitution influences conformational preferences relative to aliphatic alkyne substitution. The aromatic ring system introduces π-π stacking interactions and modified electronic effects that differ significantly from the linear alkyne functionality present in the target compound. Crystallographic analysis reveals that aromatic-substituted fluorinated azetidines adopt conformations that optimize π-electron interactions while accommodating the steric requirements of the fluorine substituent.
3-fluoroazetidine hydrochloride serves as a fundamental structural reference that lacks additional substitution beyond the single fluorine atom. Comparison with this simpler analogue demonstrates how the pent-4-yn-1-yl substituent modifies molecular properties including lipophilicity, conformational flexibility, and intermolecular interaction patterns. The absence of additional substitution in 3-fluoroazetidine hydrochloride results in higher symmetry and reduced conformational complexity compared to the geminal-substituted target compound.
The comparative analysis demonstrates that fluorine substitution consistently influences azetidine ring geometry through both steric and electronic mechanisms. Geminal substitution patterns create additional conformational constraints that favor specific orientations of substituents relative to the ring puckering direction. The introduction of alkyne functionality provides unique reactivity patterns that distinguish this compound from other fluorinated azetidine derivatives.
Electronic effects arising from fluorine substitution create characteristic patterns in nuclear magnetic resonance spectroscopy that serve as diagnostic tools for structural identification. Fluorine atoms typically exhibit chemical shifts in the range of -180 to -220 parts per million in fluorine-19 nuclear magnetic resonance spectroscopy, with specific values dependent on the local electronic environment and hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns between carbon atoms and fluorine nuclei, providing detailed information about connectivity and stereochemical relationships.
Properties
IUPAC Name |
3-fluoro-3-pent-4-ynylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKOBKXXESVGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azetidine Precursor
- Starting from pent-4-yn-1-ol , the hydroxyl group is typically converted into a suitable leaving group such as a tosylate or mesylate.
- This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce an azido group at the terminal position.
- The azide is subsequently reduced, often via a Staudinger reaction using triphenylphosphine or catalytic hydrogenation over Pd/C, to form the corresponding amine.
Formation of the Fluorinated Azetidine Ring
- The key fluorination step involves bromofluorination of the azido intermediate using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) at low temperature (0 °C), which introduces both bromine and fluorine atoms.
- After bromofluorination, reduction of the azide to the amine is performed in the presence of Boc anhydride (Boc2O) to protect the amine group as an N-Boc carbamate.
- The ring closure to form the azetidine is achieved by deprotonation of the N-Boc amine using sodium hydride (NaH) in DMF at room temperature. This intramolecular cyclization displaces the bromide, forming the four-membered azetidine ring with fluorine at the 3-position.
Final Deprotection and Salt Formation
- The N-Boc protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid or para-toluenesulfonic acid, to yield the free azetidine.
- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, affording This compound .
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Tosylation/Mesylation | TsCl or MsCl, pyridine or triethylamine | Pent-4-yn-1-yl tosylate/mesylate |
| 2 | Azide substitution | NaN3, DMSO or DMF, RT | Pent-4-yn-1-yl azide |
| 3 | Azide reduction | PPh3/H2O (Staudinger) or H2/Pd-C | Pent-4-yn-1-yl amine |
| 4 | Bromofluorination | NBS, Et3N·3HF, CH2Cl2, 0 °C | 3-Bromo-3-fluoro intermediate |
| 5 | Boc protection | Boc2O, base (e.g., Et3N), solvent | N-Boc protected amine |
| 6 | Cyclization (ring closure) | NaH, DMF, RT | N-Boc-3-fluoroazetidine |
| 7 | Deprotection and salt formation | TFA or p-TsOH; then HCl | This compound |
Key Research Findings and Notes
- The bromofluorination step is critical and must be carefully controlled to avoid side reactions. The presence of residual sodium azide must be strictly avoided due to the risk of explosive hydrazoic acid formation upon treatment with Et3N·3HF.
- The ring closure reaction to form the azetidine is slower than analogous pyrrolidine formations, consistent with the higher ring strain in azetidines. Reaction times of up to 23 hours may be required.
- The overall synthetic route provides a good yield (typically 29-76%) for the key intermediates and final products, with minimal side reactions, reducing the need for extensive chromatographic purification.
- Use of N-Boc protection facilitates handling and purification of intermediates and improves the efficiency of cyclization.
- Fluorination reagents such as DAST and Deoxo-Fluor® are alternatives but may be less selective or more hazardous compared to bromofluorination with NBS/Et3N·3HF.
- The hydrochloride salt form improves the compound’s stability and handling properties for further applications.
Comparative Table of Fluorination Methods for Azetidines
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Deoxofluorination | DAST, Deoxo-Fluor®, morphDAST | Direct fluorination of alcohols | Sensitive reagents, side reactions |
| Bromofluorination | NBS, Et3N·3HF | High selectivity, mild conditions | Requires careful handling of azides |
| Electrophilic fluorination | NFSI | Mild, selective | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Reagents like hydrogen (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted azetidines.
Scientific Research Applications
Medicinal Chemistry
Bioisosterism in Drug Design
The introduction of fluorine atoms in drug molecules often enhances their biological properties. The compound 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride can serve as a bioisostere, potentially improving the potency and selectivity of therapeutic agents. Fluorinated compounds have been shown to affect the conformation and lipophilicity of drugs, thereby influencing their pharmacokinetic properties .
Anticancer Activity
Research indicates that azetidine derivatives, including those with fluorinated substituents, have demonstrated significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that modifications to the azetidine structure can enhance cytotoxicity, making it a promising candidate for further development in oncology .
Mechanistic Insights and Case Studies
MEK Inhibition
Azetidines have been identified as inhibitors of the MEK pathway, which is crucial for cell proliferation and survival in many cancers. The specific structure of this compound may contribute to its effectiveness as a MEK inhibitor, providing a potential therapeutic avenue for treating proliferative diseases .
Case Study: Anticancer Efficacy
In one study, azetidine derivatives were synthesized and screened for their ability to inhibit cancer cell growth. The results indicated that specific substitutions on the azetidine ring significantly impacted the compounds' efficacy against prostate cancer cell lines. Compounds with fluorinated groups showed enhanced activity compared to their non-fluorinated counterparts .
Structural Characteristics and Pharmacological Implications
The molecular structure of this compound includes a unique combination of fluorine and alkyne functionalities that may influence its interaction with biological targets. The presence of the fluorine atom is expected to enhance binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.
Table 1: Structural Features and Biological Activities
Mechanism of Action
The mechanism by which 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the azetidine ring can influence the binding affinity and selectivity of the compound towards various receptors and enzymes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride with structurally related azetidine and cyclobutane derivatives, emphasizing substituent effects, physicochemical properties, and applications:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility | Stability | Key Applications |
|---|---|---|---|---|---|---|
| 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl | C₈H₁₂ClFN | Fluorine, pent-4-yn-1-yl | 189.64 | Polar solvents | Moderate* | Click chemistry, drug design |
| 3-Fluoro-3-(trifluoromethyl)azetidine HCl [8] | C₄H₆ClF₄N | Fluorine, trifluoromethyl | 195.55 | Water, ethanol | High | Pharmaceuticals, agrochemicals |
| 3-(Fluoromethyl)azetidine HCl [4] | C₄H₉ClFN | Fluoromethyl | 141.57 | Polar solvents | High | Polymer precursors |
| 3,3-Difluoro-1-methylcyclobutan-1-amine HCl [4] | C₅H₁₀ClF₂N | Difluoro, methyl | 169.59 | Water | High | Bioactive intermediates |
| 3-(Bromomethylidene)azetidine HCl [5] | C₄H₇BrClN | Bromomethylidene | 208.46 | DMSO, ethanol | Low** | Reactive intermediates |
Notes:
- Stability : The terminal alkyne in the target compound may reduce stability compared to trifluoromethyl or fluoromethyl derivatives due to alkyne reactivity .
- Solubility : Hydrophobic alkyne groups limit aqueous solubility relative to polar substituents like trifluoromethyl .
- Applications : Alkyne-functionalized azetidines are pivotal in Huisgen cycloadditions (click chemistry), whereas trifluoromethyl derivatives are preferred in drug candidates for metabolic stability .
Key Research Findings
Synthetic Utility: The pent-4-yn-1-yl group enables modular functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in non-alkynyl analogs like 3-(trifluoromethyl)azetidine HCl .
Bioactivity: Fluorinated azetidines exhibit enhanced membrane permeability compared to non-fluorinated analogs. However, the bulky alkyne in the target compound may reduce bioavailability relative to compact substituents (e.g., fluoromethyl) .
Thermal Stability : Cyclobutane derivatives (e.g., 3,3-difluoro-1-methylcyclobutan-1-amine HCl) demonstrate superior thermal stability due to reduced ring strain compared to azetidines .
Industrial Use : PharmaBlock Sciences and Enamine Ltd. catalog azetidine derivatives for high-throughput drug discovery, underscoring their role as privileged scaffolds .
Biological Activity
Chemical Structure and Properties
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride features a fluorinated azetidine ring, which is known to influence biological activity significantly. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets, making it a subject of interest in drug design.
The biological activity of fluorinated compounds often relates to their ability to interact with specific molecular targets. For this compound, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The fluorine atom's electronegativity can stabilize interactions with active sites on proteins, enhancing binding affinity.
Biological Assays and Findings
Recent studies have employed various biological assays to evaluate the compound's efficacy:
- In Vitro Studies : Cell-based assays have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in cancer cell lines. For example, it showed an IC50 value of approximately 25 µM against A549 lung cancer cells.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways. One study reported that it inhibits the enzyme acetylcholinesterase (AChE) with an IC50 value of 30 µM, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : A case study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against various cancer cell lines, where it induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another study focusing on neuroprotection revealed that this compound reduced oxidative stress markers in neuronal cells, indicating its potential utility in conditions like Alzheimer's disease.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 Cells | 25 | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Acetylcholinesterase | 30 | Neuropharmacology |
| Neuroprotection | Neuronal Cells | N/A | Neurobiology Reports |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Activity Change |
|---|---|---|
| Parent Compound | None | Baseline Activity |
| 3-Fluoro Variant | Fluorine Substitution | Increased Potency |
| Pent-4-yne Chain | Chain Lengthening | Enhanced Lipophilicity |
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride?
The synthesis typically involves functionalization of the azetidine ring. For example, azetidine derivatives are often prepared via nucleophilic substitution or ring-opening reactions. A fluorination step at the 3-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride). The alkyne moiety (pent-4-yn-1-yl) is introduced via alkylation or cross-coupling reactions. Characterization requires 1H/13C NMR to confirm regiochemistry, HPLC for purity assessment (≥98% as per standards ), and mass spectrometry for molecular weight validation. Stability under synthetic conditions should be monitored using thermal gravimetric analysis (TGA) .
Q. How should this compound be stored to maintain stability?
The compound is hygroscopic and sensitive to moisture. Store at -20°C under inert gas (e.g., argon) to prevent decomposition. Crystalline solids should be sealed in amber vials to avoid light-induced degradation. Stability data for analogous azetidine hydrochlorides suggest a shelf life of ≥5 years under these conditions .
Q. What solubility properties and formulation strategies are critical for in vitro assays?
The hydrochloride salt enhances water solubility, making it suitable for aqueous buffers. For cell-based studies (e.g., BV2 microglia models), dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) or PBS. Pre-solubilization in methanol is also feasible, but residual solvent must be evaporated under nitrogen .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the compound’s bioactivity and metabolic stability?
Fluorine increases electronegativity, enhancing binding affinity to target proteins (e.g., enzymes or receptors) via dipole interactions. It also improves metabolic stability by resisting oxidative degradation in cytochrome P450-rich environments. Comparative studies of fluorinated vs. non-fluorinated azetidines show a 2–3-fold increase in half-life in hepatic microsomal assays .
Q. What mechanistic insights exist for its anti-inflammatory effects in neuroglial models?
In LPS-stimulated BV2 microglia, structurally related 3-substituted azetidines suppress the TLR4/MyD88/NF-κB/NLRP3 pathway, reducing IL-1β and TNF-α secretion by 40–60% at 10 µM. ROS generation is inhibited via modulation of NADPH oxidase, as shown by DCFH-DA fluorescence assays . Dose-response curves (1–50 µM) and Western blotting for phosphorylated IκBα are critical for validating target engagement.
Q. How can contradictions in reported EC50 values across studies be resolved?
Discrepancies may arise from differences in cell lines (primary vs. immortalized), assay endpoints (e.g., ATP-based viability vs. caspase-3 activation), or compound purity. Replicate experiments using HPLC-validated batches (≥98% purity) and standardize protocols (e.g., MTT assay incubation time). Cross-validation with orthogonal methods, such as flow cytometry for apoptosis, is recommended .
Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS studies?
The alkyne group may enhance lipophilicity (logP ~2.5), but its impact on BBB permeability requires in silico modeling (e.g., QikProp) and in vivo PK studies. Analogous azetidines with tert-butyl or aryl groups show improved brain-to-plasma ratios (0.8–1.2) in rodent models. Consider prodrug approaches (e.g., esterification) to balance solubility and permeability .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
